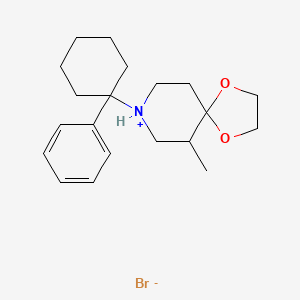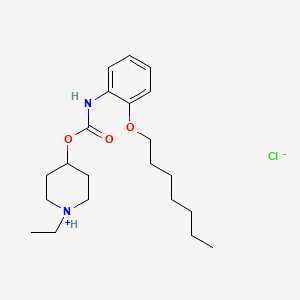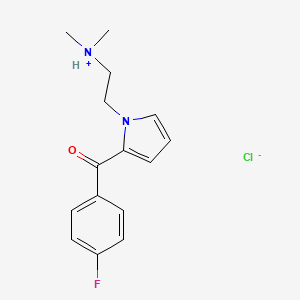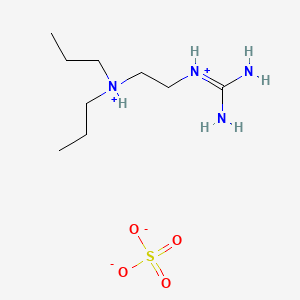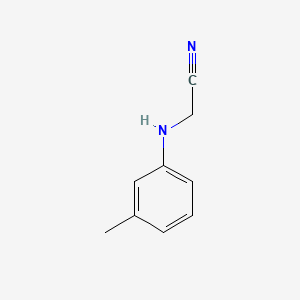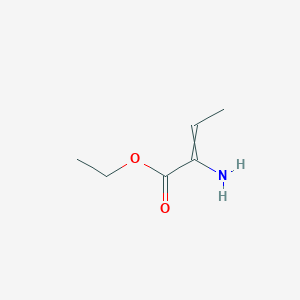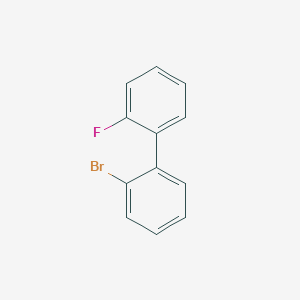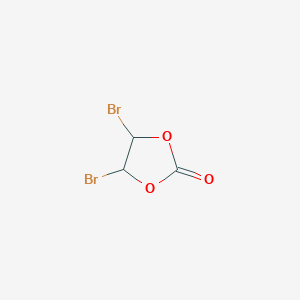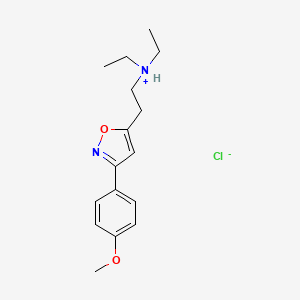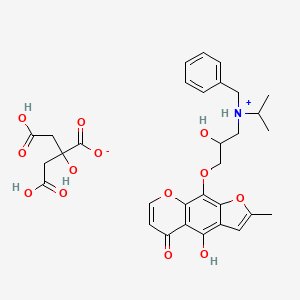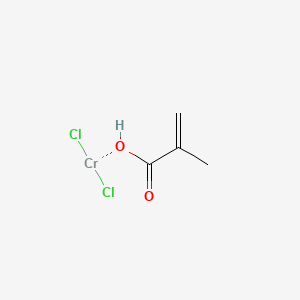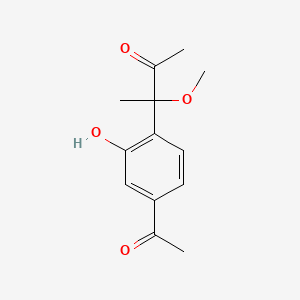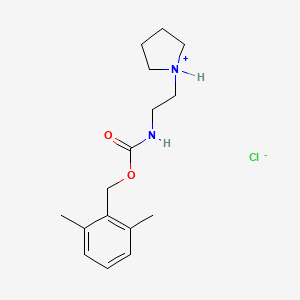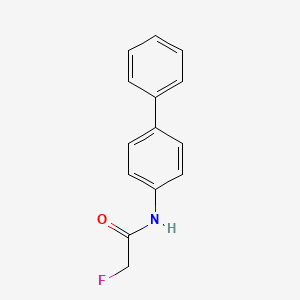
Acetanilide, alpha-fluoro-p-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, alpha-fluoro-p-phenyl- is a fluorinated derivative of acetanilide This compound is characterized by the presence of a fluorine atom at the alpha position and a phenyl group at the para position Fluorinated compounds are known for their unique chemical properties, which often include increased stability and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetanilide, alpha-fluoro-p-phenyl- typically involves the fluorination of acetanilide. One common method is the direct fluorination of acetanilide using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile, under controlled temperature conditions to ensure selective fluorination at the alpha position.
Industrial Production Methods
Industrial production of acetanilide, alpha-fluoro-p-phenyl- may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors for the fluorination process, which allows for better control over reaction conditions and higher yields. Additionally, the use of catalytic systems to enhance the selectivity and efficiency of the fluorination process is also explored in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Acetanilide, alpha-fluoro-p-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Acetanilide, alpha-fluoro-p-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Wirkmechanismus
The mechanism by which acetanilide, alpha-fluoro-p-phenyl- exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetanilide: The parent compound without the fluorine substitution.
Para-fluoroacetanilide: A similar compound with the fluorine atom at the para position instead of the alpha position.
Fluoroanilines: Compounds with fluorine atoms directly attached to the aniline ring.
Uniqueness
Acetanilide, alpha-fluoro-p-phenyl- is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical and biological properties. The alpha-fluoro substitution can enhance the compound’s reactivity and stability compared to its non-fluorinated counterparts. Additionally, the presence of the para-phenyl group can influence the compound’s overall electronic properties and interactions with biological targets.
Eigenschaften
CAS-Nummer |
450-55-5 |
|---|---|
Molekularformel |
C14H12FNO |
Molekulargewicht |
229.25 g/mol |
IUPAC-Name |
2-fluoro-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H12FNO/c15-10-14(17)16-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
InChI-Schlüssel |
OAEPFZQRKPBDMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


